molecular formula C13H8ClN5O2S B11483069 1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole

1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole

Cat. No.: B11483069
M. Wt: 333.75 g/mol
InChI Key: LVVXHRBZLUSOIE-UHFFFAOYSA-N
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Description

1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 4-chlorophenyl sulfanyl and a 5-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole typically involves multiple steps. One common method starts with the nitration of 4-chlorothiophenol to obtain 4-chloro-3-nitrothiophenol. This intermediate is then reacted with 3-bromobenzonitrile to form 3-[(4-chlorophenyl)sulfanyl]-5-nitrobenzonitrile. The final step involves the cyclization of this intermediate with sodium azide to form the tetrazole ring .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclization steps, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of tetrazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole is unique due to the combination of the tetrazole ring with the 4-chlorophenyl sulfanyl and 5-nitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H8ClN5O2S

Molecular Weight

333.75 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)sulfanyl-5-nitrophenyl]tetrazole

InChI

InChI=1S/C13H8ClN5O2S/c14-9-1-3-12(4-2-9)22-13-6-10(18-8-15-16-17-18)5-11(7-13)19(20)21/h1-8H

InChI Key

LVVXHRBZLUSOIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)Cl

Origin of Product

United States

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